3(2H)-Pyridazinone, 4,5-dichloro-2-(2-(1-piperidinyl)ethyl)-, monohydrochloride
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Overview
Description
3(2H)-Pyridazinone, 4,5-dichloro-2-(2-(1-piperidinyl)ethyl)-, monohydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with dichloro and piperidinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dichloro-2-(2-(1-piperidinyl)ethyl)-, monohydrochloride typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Dichloro Substituents: Chlorination reactions are employed to introduce the dichloro groups at the 4 and 5 positions of the pyridazinone ring.
Attachment of Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophilic intermediate.
Formation of Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 4,5-dichloro-2-(2-(1-piperidinyl)ethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced products.
Substitution: The dichloro groups can be substituted with other nucleophiles, resulting in a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Reduced compounds with altered chemical properties.
Substitution Products: A wide range of substituted derivatives with diverse functional groups.
Scientific Research Applications
3(2H)-Pyridazinone, 4,5-dichloro-2-(2-(1-piperidinyl)ethyl)-, monohydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dichloro-2-(2-(1-piperidinyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3(2H)-Pyridazinone, 4,5-dichloro-2-(2-(1-piperidinyl)ethyl)-: A closely related compound with similar structural features.
4,5-Dichloro-2-(2-(1-piperidinyl)ethyl)pyridazin-3(2H)-one: Another similar compound with slight variations in the substitution pattern.
Uniqueness
3(2H)-Pyridazinone, 4,5-dichloro-2-(2-(1-piperidinyl)ethyl)-, monohydrochloride stands out due to its specific combination of dichloro and piperidinyl groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
100562-99-0 |
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Molecular Formula |
C11H16Cl3N3O |
Molecular Weight |
312.6 g/mol |
IUPAC Name |
4,5-dichloro-2-(2-piperidin-1-ylethyl)pyridazin-3-one;hydrochloride |
InChI |
InChI=1S/C11H15Cl2N3O.ClH/c12-9-8-14-16(11(17)10(9)13)7-6-15-4-2-1-3-5-15;/h8H,1-7H2;1H |
InChI Key |
YQCLOSWAYPIRKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2C(=O)C(=C(C=N2)Cl)Cl.Cl |
Origin of Product |
United States |
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